![molecular formula C16H13BrO5S B2908271 methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 331461-47-3](/img/structure/B2908271.png)
methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is a synthetic organic compound known for its intriguing chemical properties and potential applications in various scientific fields. This compound, characterized by the presence of bromine, sulfonyl, and ester functional groups, is of particular interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate typically involves several steps:
Starting Material: : The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride.
Reaction with Phenol Derivative: : This intermediate reacts with a phenol derivative to form the corresponding sulfonate ester.
Formation of Prop-2-enoate: : The esterification of the resultant compound with methyl acrylate under appropriate reaction conditions, such as the presence of a base and a catalyst, leads to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as temperature, pressure, and the use of continuous flow reactors, ensures efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Substitution Reactions: : The bromine atom can be substituted with other nucleophiles.
Ester Hydrolysis: : The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Oxidation and Reduction: : Although less common, the compound can participate in oxidation-reduction reactions, depending on the experimental conditions.
Common Reagents and Conditions
Substitution Reactions: : Nucleophiles such as thiolates, amines, and organometallic reagents.
Ester Hydrolysis: : Acidic or basic conditions with water.
Oxidation and Reduction: : Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution: : New substituted compounds based on the incoming nucleophile.
Ester Hydrolysis: : Formation of carboxylic acid and alcohol.
Oxidation/Reduction: : Varied products based on specific oxidizing or reducing conditions.
Scientific Research Applications
Methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate finds applications in:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its potential as a biochemical probe and for its interactions with biological molecules.
Medicine: : Studied for its potential therapeutic properties and as a precursor to pharmaceutical compounds.
Industry: : Employed in the manufacturing of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways: : Modulates signaling pathways, impacting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, methyl (2Z)-3-{4-[(4-bromobenzenesulfonyl)oxy]phenyl}prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and biological activity.
List of Similar Compounds
4-Bromobenzenesulfonate derivatives: : Share the sulfonate ester group but differ in the remaining molecular structure.
Methyl acrylate derivatives: : Contain the ester and double bond but vary in the attached substituents.
Phenylpropanoate derivatives: : Have similar core structures but with different functional groups attached.
Properties
IUPAC Name |
methyl (Z)-3-[4-(4-bromophenyl)sulfonyloxyphenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO5S/c1-21-16(18)11-4-12-2-7-14(8-3-12)22-23(19,20)15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAQXSOWIZUPJJ-WCIBSUBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
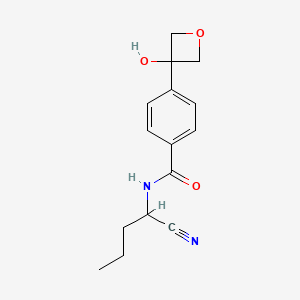
![ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2908189.png)
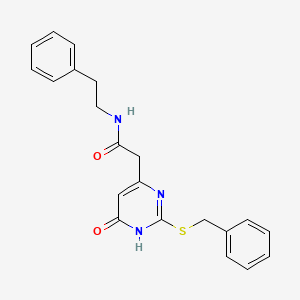
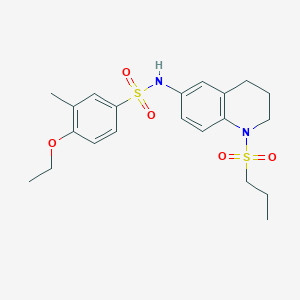
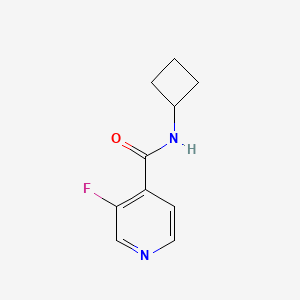
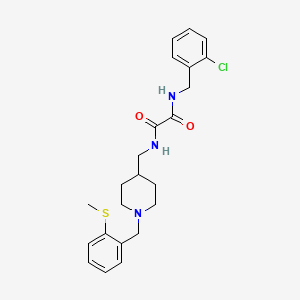
![Methyl 2-(4-bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2908198.png)
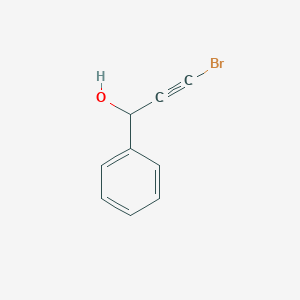
![1-(2,3-dihydro-1H-indol-1-yl)-2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B2908203.png)
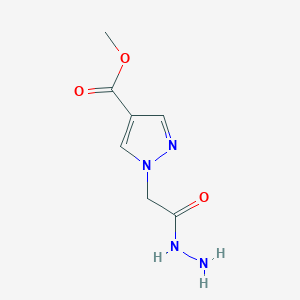
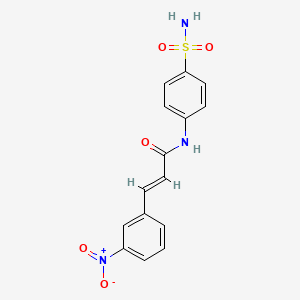

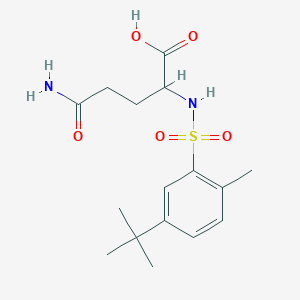
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2908209.png)
